molecular formula C13H13NO3 B3152028 Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 725746-35-0

Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B3152028
CAS No.: 725746-35-0
M. Wt: 231.25 g/mol
InChI Key: YNVGTWMULFNPCD-UHFFFAOYSA-N
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Description

Historical Trajectories in Dihydropyridinone Chemical Research

The journey into the chemistry of dihydropyridinones can be traced back to the late 19th century with the pioneering work of Italian chemist Pietro Biginelli. In 1893, he reported a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) to produce 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds structurally related to dihydropyridinones. nih.govresearchgate.netchemmethod.com This reaction, now famously known as the Biginelli reaction, laid the groundwork for multicomponent reactions in heterocyclic synthesis and highlighted the accessibility of these core structures. nih.govjmchemsci.com

Over the decades, research in this area has expanded significantly, with the development of numerous synthetic strategies to access a variety of dihydropyridinone derivatives. nih.gov These historical developments have been crucial in understanding the reactivity and potential of this scaffold, paving the way for its application in various fields of chemistry.

Synthetic Relevance of the 2-Oxo-5,6-dihydropyridine Core in Heterocyclic Chemistry

The 2-oxo-5,6-dihydropyridine core is a key intermediate in the synthesis of a multitude of more complex heterocyclic systems. Its inherent reactivity allows for a range of chemical transformations, including oxidation to the corresponding pyridone, reduction to the piperidinone, and various cycloaddition and substitution reactions. These transformations open up avenues to a diverse library of compounds with potential applications in medicinal chemistry and materials science.

The presence of the N-benzyloxycarbonyl (Cbz) protecting group in Benzyl (B1604629) 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate offers a strategic advantage in multi-step syntheses. The Cbz group is stable under a variety of reaction conditions but can be readily removed when desired, allowing for further functionalization at the nitrogen atom. This feature makes the title compound a valuable and versatile building block in the construction of complex nitrogen-containing molecules. The ability to introduce substituents at various positions of the dihydropyridinone ring further enhances its synthetic utility. researchgate.net For instance, the double bond can be functionalized, and the methylene (B1212753) groups adjacent to the nitrogen and carbonyl groups can be subjected to various reactions. This synthetic flexibility has cemented the importance of the 2-oxo-5,6-dihydropyridine core in the toolbox of modern organic chemists.

Properties

IUPAC Name

benzyl 6-oxo-2,3-dihydropyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-12-8-4-5-9-14(12)13(16)17-10-11-6-2-1-3-7-11/h1-4,6-8H,5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVGTWMULFNPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C=C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Mechanistic Pathways for Benzyl 2 Oxo 5,6 Dihydropyridine 1 2h Carboxylate Formation

Detailed Mechanistic Investigations of Multicomponent Cyclizations

The formation of the 5,6-dihydropyridin-2(1H)-one core, a key structural feature of Benzyl (B1604629) 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, is often achieved through multicomponent reactions (MCRs). These reactions, which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient route to complex molecules. While specific mechanistic studies for the title compound are not extensively detailed in the literature, a plausible mechanism can be proposed by drawing parallels with well-established MCRs such as the Biginelli reaction, which is used to synthesize dihydropyrimidinones. guidechem.comsemanticscholar.orgichem.md

A likely multicomponent approach to Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate would involve the reaction of a β-ketoester, an aldehyde, and a source of the N-benzylcarbamate moiety. The proposed mechanism initiates with the formation of an N-acyliminium ion intermediate. This reactive species is generated from the condensation of the aldehyde with the nitrogen-containing component, facilitated by either acid or base catalysis. guidechem.com The β-ketoester then acts as a nucleophile, attacking the iminium ion. Subsequent cyclization and dehydration steps lead to the formation of the dihydropyridinone ring.

The key steps in this proposed multicomponent cyclization are outlined below:

Iminium Ion Formation: The reaction commences with the acid- or base-catalyzed condensation of an aldehyde with a suitable nitrogen-containing precursor to the benzyl carbamate (B1207046). This step generates a highly electrophilic N-acyliminium ion.

Nucleophilic Attack: The enol or enolate of a β-ketoester attacks the N-acyliminium ion. This carbon-carbon bond-forming step is crucial for the assembly of the heterocyclic backbone.

Cyclization: Intramolecular cyclization occurs through the nucleophilic attack of the nitrogen atom onto the carbonyl group of the ester.

Dehydration: The final step involves the elimination of a water molecule to afford the thermodynamically stable 5,6-dihydropyridin-2(1H)-one ring system.

Proposed Mechanisms for Catalytic Dihydropyridinone Formation

Catalysis plays a pivotal role in the efficient synthesis of dihydropyridinones. Both acid and base catalysis can be employed to accelerate the reaction and improve yields.

Acid Catalysis: In the presence of a Brønsted or Lewis acid, the aldehyde component is activated towards nucleophilic attack by the nitrogen source, facilitating the formation of the N-acyliminium ion. The acid catalyst also promotes the enolization of the β-ketoester, enhancing its nucleophilicity.

Base Catalysis: A base, such as an alkoxide, can deprotonate the β-ketoester to form a more nucleophilic enolate. This enolate can then readily add to the aldehyde. Subsequent condensation with the nitrogen component and cyclization leads to the dihydropyridinone product.

While specific catalysts for the direct synthesis of this compound are not extensively documented, related syntheses of N-substituted 2-pyridones and dihydropyridinones have utilized a variety of catalytic systems, including metal catalysts and organocatalysts. These catalysts can influence both the reaction rate and the stereoselectivity of the transformation.

Analysis of Intermediate Species and Transition States in Synthetic Pathways

The synthetic pathways leading to this compound involve several key intermediate species. The identification and characterization of these intermediates are essential for a thorough understanding of the reaction mechanism.

Key Intermediates:

N-Acyliminium Ion: As mentioned, this is a highly reactive intermediate that serves as the primary electrophile in the carbon-carbon bond-forming step.

Open-Chain Ureide Analogue: Following the nucleophilic addition of the β-ketoester to the iminium ion, an open-chain intermediate is formed. The stability and conformation of this intermediate can influence the subsequent cyclization step.

Hexahydropyrimidine Intermediate: The intramolecular cyclization of the open-chain intermediate leads to a saturated heterocyclic intermediate, which then undergoes dehydration to form the final product. guidechem.com

Role of Specific Functional Groups in Decarboxylation Mechanisms

The benzyl carbamate and ester functional groups in this compound can influence its reactivity, particularly in decarboxylation reactions. Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide.

The mechanism of decarboxylation is highly dependent on the structure of the molecule. For β-keto acids, decarboxylation proceeds through a cyclic transition state involving the enol tautomer. youtube.comyoutube.commasterorganicchemistry.com While the title compound is not a β-keto acid, the presence of the ester group at the 3-position and the carbamate at the 1-position could potentially facilitate decarboxylation under certain conditions, such as hydrolysis of the ester to a carboxylic acid followed by heating.

Role of the Benzyl Carbamate Group: The benzyl carbamate group primarily serves as a protecting group for the nitrogen atom. However, its electronic properties can influence the reactivity of the dihydropyridinone ring. The electron-withdrawing nature of the carbamate can affect the acidity of the protons on the ring and the nucleophilicity of the nitrogen atom. In a potential decarboxylation scenario following hydrolysis of the ester, the carbamate would likely remain intact under typical decarboxylation conditions (heating). However, under more forcing conditions, the benzyl carbamate itself could be cleaved.

Role of the Ester Group: The ester group at the 3-position is crucial for the proposed multicomponent synthesis, as it is part of the β-ketoester starting material. If this ester were to be hydrolyzed to a carboxylic acid, the resulting compound would be a β-keto acid analogue, making it susceptible to decarboxylation upon heating. The mechanism would likely proceed through a six-membered cyclic transition state, leading to the loss of carbon dioxide and the formation of an enol intermediate, which would then tautomerize to the corresponding ketone.

Derivatization and Functionalization Strategies of the Benzyl 2 Oxo 5,6 Dihydropyridine 1 2h Carboxylate Scaffold

Regioselective Functionalization of the Dihydropyridinone Ring

The dihydropyridinone ring possesses several reactive sites, including the C3-C4 double bond and the C5 methylene (B1212753) group, which can be targeted for regioselective functionalization. The electron-rich nature of the enamide system makes it susceptible to electrophilic substitution, particularly at the C3 position.

Classic electrophilic substitution methods such as the Vilsmeier-Haack and Mannich reactions are well-established for the functionalization of activated aromatic and heterocyclic systems. ijpcbs.comwikipedia.orgnih.gov The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich substrate. nrochemistry.comyoutube.com In the context of the benzyl (B1604629) 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate scaffold, this reaction is anticipated to proceed at the C3 position, yielding the corresponding 3-formyl derivative. This aldehyde can then serve as a versatile handle for further synthetic transformations.

Similarly, the Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, but it can also be applied to electron-rich heterocycles. nih.govmdpi.com The reaction employs formaldehyde (B43269) and a primary or secondary amine to generate an electrophilic iminium ion in situ, which then attacks the nucleophilic C3 position of the dihydropyridinone ring. This results in the introduction of an aminomethyl substituent, providing a route to compounds with basic side chains.

The table below summarizes the expected outcomes of these regioselective functionalization reactions on the parent scaffold.

Reaction Reagents Expected Position of Functionalization Product
Vilsmeier-HaackPOCl₃, DMFC3Benzyl 3-formyl-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate
MannichCH₂O, R₂NHC3Benzyl 3-((dialkylamino)methyl)-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Formation of Fused Heterocyclic Systems from Dihydropyridinone Precursors

The inherent functionality within the dihydropyridinone ring makes it an excellent precursor for the synthesis of more complex, fused heterocyclic systems. By introducing appropriate functional groups, intramolecular or intermolecular cyclization reactions can be orchestrated to build additional rings onto the core scaffold.

Thieno[2,3-b]pyridines: This fused system can be constructed using methodologies analogous to the Gewald reaction. Starting from the dihydropyridinone, functionalization at the C3 position with a cyanoacetyl group, followed by reaction with elemental sulfur and a base, can lead to the formation of a 3-amino-thieno[2,3-b]pyridine derivative after aromatization.

Pyrazolo[4,3-c]pyridines: To synthesize this fused pyrazole (B372694) system, the dihydropyridinone ring can first be functionalized at the C4 position. For instance, introduction of a ketoester side chain at C4 would provide a 1,3-dicarbonyl equivalent. Subsequent condensation with hydrazine (B178648) or its derivatives would lead to the formation of the fused pyrazole ring. ijpcbs.comnrochemistry.com

Thiadiazolo[3,2-a]pyrimidines: The synthesis of this class of compounds often begins with a dihydropyrimidine-thione precursor. researchgate.net A plausible route starting from benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate would involve its conversion to the corresponding thione using a reagent like Lawesson's reagent. The resulting N-protected 2-thioxo-dihydropyridine can then undergo cyclocondensation with a suitable dielectrophile, such as a derivative of hydrazine, to form the fused thiadiazole ring system. jsynthchem.comelsevierpure.com

Spiroindoles: The C3-C4 double bond of the dihydropyridinone scaffold can act as a dienophile in Diels-Alder reactions. sigmaaldrich.combeilstein-journals.org A particularly powerful application is the reaction with isatin-derived dienes to construct the spirooxindole framework. rsc.org For example, an exo-diene generated from isatin (B1672199) can undergo a [4+2] cycloaddition with the dihydropyridinone to directly install the spirocyclic system, linking the C3 position of the indole (B1671886) to the C4 position of the pyridone ring. rsc.orgrsc.org This strategy provides a highly efficient route to complex spiro[indole-3,4'-pyridine] derivatives. researchgate.net

Introduction of Complex Substituents via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for forming carbon-carbon bonds. harvard.edu This strategy is highly effective for introducing aryl, heteroaryl, or vinyl substituents onto a heterocyclic core. To apply this to the this compound scaffold, a halogen atom must first be installed at a specific position on the ring to act as the electrophilic partner.

A viable strategy involves the regioselective halogenation (e.g., bromination or iodination) at the C3 or C5 position of the dihydropyridinone ring. The resulting halo-dihydropyridinone can then be subjected to Suzuki coupling conditions. rsc.org This involves reacting the halo-derivative with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This method allows for the modular installation of a wide array of complex substituents, significantly expanding the chemical space accessible from the parent scaffold. The table below outlines a typical Suzuki coupling reaction sequence.

Step Reaction Type Typical Reagents Intermediate/Product
1HalogenationN-Bromosuccinimide (NBS)Benzyl 3-bromo-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate
2Suzuki CouplingR-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃Benzyl 3-aryl-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Oxidation and Selenylation Reactions of Dihydropyridinone Derivatives

The dihydropyridinone ring can undergo further chemical transformations through oxidation and selenylation reactions, leading to different scaffolds or introducing new functional groups.

Oxidation: The C3-C4 double bond of the dihydropyridinone can be oxidized to introduce new functionality. For instance, epoxidation using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can yield a bicyclic hydroxylactam, as has been demonstrated on related 2-pyridone systems. nih.gov Furthermore, the entire dihydropyridinone ring can be aromatized to the corresponding 2-pyridone. This oxidation is a common metabolic pathway for dihydropyridine-based drugs and can be achieved synthetically using a variety of oxidizing agents.

Selenylation: Selenylation reactions offer a powerful method for introducing unsaturation into cyclic systems. A well-established method involves the conversion of a saturated lactam into its α,β-unsaturated counterpart. youtube.com For the current scaffold, the corresponding saturated precursor, benzyl 2-oxopiperidine-1-carboxylate, can be deprotonated at the C3 position with a strong base like lithium diisopropylamide (LDA). The resulting enolate is then trapped with an electrophilic selenium reagent, such as phenylselenyl chloride, to afford the 3-(phenylselanyl) derivative. Subsequent oxidation of the selenium atom (e.g., with hydrogen peroxide) generates a selenoxide intermediate, which readily undergoes a syn-elimination reaction at room temperature to introduce a double bond, yielding the desired this compound. youtube.com This selenylation-elimination sequence is a mild and efficient method for constructing the dihydropyridinone core.

Role As a Synthetic Intermediate in Complex Molecule Construction

Precursor for Piperidine (B6355638) and β-Diamine Derivatives

The dihydropyridinone scaffold is a direct precursor to the saturated piperidine ring system, a motif commonly found in pharmaceuticals and natural products. The conversion of Benzyl (B1604629) 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate to piperidine derivatives can be achieved through reduction reactions. Catalytic hydrogenation, for instance, can reduce the double bond to yield the corresponding saturated piperidone (a lactam). Subsequent reduction of the amide carbonyl group would furnish the fully saturated piperidine ring.

Further functionalization can lead to valuable derivatives such as β-diamines. Enantioenriched diamines are particularly important scaffolds in medicinal chemistry and serve as chiral ligands in asymmetric catalysis. The synthesis of these structures often involves catalytic asymmetric hydroamidation or ring-opening of aziridines. Starting from the dihydropyridinone, strategic introduction of a second nitrogen atom, for example, via conjugate addition to the enone system followed by stereoselective reduction, could provide a pathway to chiral 1,3-diamine (β-diamine) structures embedded within the piperidine ring.

Table 1: Potential Transformations to Piperidine Derivatives

Transformation Reagents/Conditions Product Type
Double Bond Reduction H₂, Pd/C Benzyl 2-oxopiperidine-1-carboxylate
Amide Reduction LiAlH₄ or BH₃·THF Benzyl piperidine-1-carboxylate

Building Block in the Synthesis of Natural Product Analogues (e.g., Phenanthroindolizidine and Phenanthroquinolizidine Alkaloids)

The synthesis of complex alkaloids often relies on key strategic bond-forming reactions to construct polycyclic systems. Phenanthroindolizidine and phenanthroquinolizidine alkaloids, known for their significant biological activities, including anticancer properties, are prime targets for total synthesis. nih.govnih.gov The core structures of these alkaloids can be assembled using cycloaddition strategies.

The dihydropyridinone ring in Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate can act as a dienophile in Diels-Alder reactions. clockss.orgharvard.edu An intramolecular Diels-Alder reaction, where a diene is tethered to the pyridone ring, could provide a powerful method for constructing the fused ring systems characteristic of these alkaloids. nih.gov For example, attachment of a suitable diene-containing side chain to the dihydropyridinone, followed by an intramolecular [4+2] cycloaddition, would rapidly generate the complex polycyclic core of phenanthroindolizidine or related alkaloids. This approach allows for the stereocontrolled installation of multiple chiral centers in a single step.

Table 2: Application in Alkaloid Synthesis Strategy

Reaction Type Role of Dihydropyridinone Resulting Core Structure Target Alkaloid Class
Intramolecular Diels-Alder Dienophile Fused polycyclic system Phenanthroindolizidine

Transformations to Other Nitrogen-Containing Heterocycles (e.g., Pyridazines, Glutarimides)

The reactivity of the dihydropyridinone ring allows for its transformation into other heterocyclic systems through ring-opening or ring-rearrangement reactions. Pyridazines and their fused derivatives are scaffolds of interest in medicinal chemistry due to their wide range of biological activities. mdpi.com The synthesis of pyridazine (B1198779) rings can be achieved through various methods, including ring-closing metathesis or hetero Diels-Alder reactions. combichemistry.combris.ac.uk It is conceivable that the dicarbonyl nature (amide and latent ketone) of the dihydropyridinone could be exploited in condensation reactions with hydrazine (B178648) derivatives to form a pyridazine ring, although this would require significant rearrangement.

A more direct transformation is the conversion to glutarimide (B196013) derivatives. Glutarimides (piperidine-2,6-diones) are present in a number of biologically active compounds. Oxidative cleavage of the carbon-carbon double bond within the this compound ring would lead to a dicarbonyl compound that could subsequently cyclize to form a glutarimide. Reagents such as ozone (O₃) followed by an oxidative workup, or potassium permanganate (B83412) (KMnO₄), are commonly used for such transformations. The benzyl carbamate (B1207046) protecting group is generally stable to these oxidative conditions.

Table 3: Potential Ring Transformation Products

Target Heterocycle Synthetic Strategy Key Reaction
Pyridazine Condensation/Rearrangement Reaction with hydrazine

Application in Fragment-Based Synthesis and Scaffold Re-evolution

In modern drug discovery, fragment-based approaches and scaffold re-evolution (or scaffold hopping) are powerful strategies for identifying novel lead compounds. nih.gov The dihydropyridine (B1217469) core is considered a "privileged scaffold" because its derivatives can interact with a variety of biological targets. nih.govnih.govresearchgate.netmcmaster.ca

This compound, as a representative of the dihydropyridinone class, is an ideal candidate for inclusion in fragment libraries. Its relatively low molecular weight, combined with its defined three-dimensional shape and hydrogen bonding capabilities (the carbonyl oxygen), makes it a suitable starting point for fragment-based screening.

Furthermore, the dihydropyridinone core can serve as a template for scaffold hopping. This strategy involves replacing a central molecular scaffold with a bioisosteric equivalent to improve properties such as potency, selectivity, or pharmacokinetic profiles while retaining the key binding interactions. nih.govresearchgate.net For instance, a known bioactive compound containing a different heterocyclic core could be redesigned by replacing that core with the dihydropyridinone scaffold of this compound, potentially leading to a new class of compounds with improved therapeutic potential. frontiersin.org

Advanced Spectroscopic and Structural Analysis of Benzyl 2 Oxo 5,6 Dihydropyridine 1 2h Carboxylate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques like HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Benzyl (B1604629) 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The benzyl group is expected to show signals for the aromatic protons in the range of δ 7.3-7.5 ppm and a characteristic singlet for the benzylic methylene (B1212753) (CH₂) protons around δ 5.2 ppm. The dihydropyridinone ring gives rise to three distinct sets of signals: a vinyl proton (H3) adjacent to the carbonyl group, appearing as a doublet of triplets around δ 6.0-6.2 ppm; another vinyl proton (H4) coupled to H3 and the adjacent methylene group, resonating further downfield around δ 6.9-7.1 ppm; and two aliphatic methylene groups (H5 and H6), which would appear as multiplets in the δ 2.4-4.0 ppm region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals include the carbamate (B1207046) carbonyl carbon (~151 ppm), the lactam carbonyl carbon (C2, ~163 ppm), and the carbons of the benzyl group (aromatic carbons at ~128-136 ppm and the benzylic CH₂ at ~68 ppm). The olefinic carbons of the dihydropyridinone ring (C3 and C4) are expected around δ 125 ppm and δ 145 ppm, respectively, while the aliphatic carbons (C5 and C6) would appear upfield.

2D NMR Techniques:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, confirming the C-H connectivity. For instance, it would link the benzylic proton signal at ~δ 5.2 ppm to the benzylic carbon signal at ~δ 68 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework. Key expected correlations include the benzylic CH₂ protons to the carbamate carbonyl carbon and the C2 and C6 carbons of the heterocyclic ring. Protons on C6 would show correlations to the C2 carbonyl, confirming the lactam structure.

Table 1: Predicted ¹H and ¹³C NMR Data for Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate (in CDCl₃) This data is predicted based on the analysis of structurally similar compounds.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (H → C)
2 (C=O, lactam)-~163.0-
3~6.1 (dt)~125.0C2, C4, C5
4~7.0 (dt)~145.0C2, C3, C5, C6
5~2.5 (m)~28.0C3, C4, C6
6~3.9 (t)~45.0C2, C4, C5, Cbz C=O
Cbz (C=O, carbamate)-~151.0-
Cbz (CH₂)~5.2 (s)~68.0Cbz C=O, Cbz C-ipso, C2, C6
Cbz (C-ipso)-~135.5-
Cbz (C-ortho/meta)~7.4 (m)~128.5Cbz C-ipso, Cbz CH₂
Cbz (C-para)~7.4 (m)~128.8Cbz C-ipso

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is dominated by strong absorptions corresponding to its carbonyl and olefinic groups.

The most prominent features are the stretching vibrations of the two carbonyl groups. The carbamate carbonyl (N-C=O) typically exhibits a strong absorption band at a higher frequency, around 1720-1740 cm⁻¹ . The α,β-unsaturated lactam carbonyl stretch appears at a slightly lower frequency, approximately 1680-1700 cm⁻¹ , due to conjugation with the C=C double bond. The presence of these two distinct, strong bands in the carbonyl region is a clear indicator of the molecule's core structure.

Other significant absorptions include the C=C stretching vibration of the dihydropyridinone ring, which appears around 1640-1660 cm⁻¹ . Aromatic C=C stretching bands from the benzyl group are expected in the 1450-1600 cm⁻¹ region. C-H stretching vibrations are also observable, with aromatic C-H stretches appearing just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group Assignment
3050-3100StretchingAromatic C-H (Benzyl)
2850-2960StretchingAliphatic C-H (CH₂)
1720-1740StretchingCarbamate C=O
1680-1700Stretchingα,β-Unsaturated Lactam C=O
1640-1660StretchingOlefinic C=C (Dihydropyridinone)
1450-1600StretchingAromatic C=C (Benzyl)
1200-1250StretchingC-O (Carbamate)
1150-1200StretchingC-N (Lactam/Carbamate)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and providing structural clues through fragmentation analysis.

Using a soft ionization technique like Electrospray Ionization (ESI), this compound (C₁₃H₁₃NO₃) is expected to be detected primarily as the protonated molecule, [M+H]⁺, with an m/z value of approximately 232.09. High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement (calculated [M+H]⁺: 232.0968), which distinguishes it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the parent ion, yielding structurally informative daughter ions. The most characteristic fragmentation pathway involves the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91 . Another significant fragmentation would be the loss of carbon dioxide (44 Da) from the carbamate moiety. Other fragments may arise from the cleavage of the dihydropyridinone ring itself.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (Predicted)Ion FormulaFragment Identity/Origin
232.09[C₁₃H₁₄NO₃]⁺Protonated Molecular Ion [M+H]⁺
142.05[C₆H₈NO₂]⁺Loss of toluene (B28343) ([M+H - C₇H₈]⁺)
91.05[C₇H₇]⁺Tropylium ion (from benzyl group)

X-ray Diffraction Crystallography for Solid-State Structure Determination and Conformational Insights

While NMR provides the structure in solution, single-crystal X-ray diffraction crystallography offers an unparalleled, precise view of the molecule's three-dimensional arrangement in the solid state. This technique would provide definitive data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR.

For this compound, a crystallographic analysis would reveal the conformation of the partially saturated dihydropyridinone ring. It would determine whether the six-membered ring adopts a planar, envelope, or twisted conformation, which can be influenced by crystal packing forces. The analysis would also precisely define the relative orientation of the benzyl carbamate group with respect to the heterocyclic ring system.

Furthermore, X-ray crystallography elucidates intermolecular interactions that govern the crystal packing. This includes identifying potential hydrogen bonds, π-π stacking interactions between the benzyl rings of adjacent molecules, and other van der Waals forces. This information is crucial for understanding the solid-state properties of the compound. Studies on related dihydropyridine (B1217469) structures have shown that substitution patterns can significantly influence these packing arrangements. researchgate.net

Table 4: Parameters Determined by Single-Crystal X-ray Diffraction This table lists the type of data that would be obtained from an X-ray crystallographic analysis.

Parameter TypeInformation Provided
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating crystal lattice unit.
Space GroupSymmetry of the crystal lattice.
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C=O, C=C, C-N).
Bond Angles (°)Angles between three connected atoms, defining molecular geometry.
Torsion Angles (°)Dihedral angles defining the conformation of the ring and substituents.
Intermolecular Contacts (Å)Distances between atoms of adjacent molecules (e.g., for hydrogen bonding, π-stacking).

Computational and Theoretical Investigations of Dihydropyridinone Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical method widely employed to investigate the electronic structure of atoms and molecules. DFT calculations for dihydropyridinone systems typically involve the use of functionals like B3LYP combined with basis sets such as 6-311G(d,p) to achieve a balance between computational cost and accuracy. These studies provide valuable information on the distribution of electron density, molecular orbital energies, and optimized molecular geometries.

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the reactivity of dihydropyridinone derivatives. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular electrostatic potential (MEP) maps, generated through DFT calculations, are instrumental in identifying the electron-rich and electron-deficient regions of a molecule. These maps are valuable for predicting the sites of electrophilic and nucleophilic attack. For a typical dihydropyridinone structure, the oxygen atom of the carbonyl group is expected to be an electron-rich region, making it susceptible to electrophilic attack, while the carbonyl carbon and the adjacent unsaturated carbon atoms are likely to be electron-deficient.

The optimized molecular geometry provides precise information on bond lengths, bond angles, and dihedral angles. This data is fundamental for understanding the molecule's three-dimensional structure and how it influences its physical and chemical properties.

Table 1: Representative Calculated Electronic Properties of a Dihydropyridinone Core Structure

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Note: The data in this table is illustrative and represents typical values for a dihydropyridinone core structure as specific data for "Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate" is not available in the cited literature.

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is a powerful approach to unraveling the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For dihydropyridinone synthesis, theoretical studies can elucidate the pathways of various synthetic routes, such as cycloaddition reactions or multi-component reactions.

By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state structures, which are first-order saddle points on the potential energy surface, and calculating their energies. The energy difference between the reactants and the transition state gives the activation energy, which is a critical factor in determining the reaction rate.

For instance, in the synthesis of dihydropyridinones via aza-Diels-Alder reactions, DFT calculations can be used to model the approach of the diene and dienophile, the formation of the new carbon-carbon bonds, and the stereochemical outcome of the reaction. These calculations can help in understanding the role of catalysts and predicting the most favorable reaction conditions.

The energetics of the reaction, including the enthalpy and Gibbs free energy changes, can also be computed. This information is vital for determining the thermodynamic feasibility of a reaction and the relative stability of intermediates and products.

Conformational Analysis and Stereoelectronic Effects through Computational Methods

The biological activity and chemical reactivity of dihydropyridinone derivatives are often intrinsically linked to their three-dimensional conformation. Computational methods provide a powerful means to explore the conformational landscape of these molecules and identify the most stable conformers.

Potential energy surface scans, where the energy of the molecule is calculated as a function of one or more dihedral angles, are commonly used to identify low-energy conformations. For "this compound," key rotational barriers would include the bond connecting the benzyl (B1604629) group to the nitrogen atom and the bonds within the dihydropyridinone ring.

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule, play a significant role in dihydropyridinone systems. These effects can be analyzed using techniques such as Natural Bond Orbital (NBO) analysis. NBO analysis allows for the investigation of donor-acceptor interactions between filled and empty orbitals, which can stabilize certain conformations. For example, hyperconjugative interactions between the lone pair of the nitrogen atom and the antibonding orbital of the carbonyl group (n -> π*) are crucial in determining the planarity and reactivity of the amide functionality within the dihydropyridinone ring.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations have become an invaluable tool for the prediction and interpretation of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.

The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a high degree of accuracy, especially when compared to a reference standard like tetramethylsilane (TMS). These calculations can aid in the structural elucidation of new dihydropyridinone derivatives and in the assignment of complex NMR spectra.

Similarly, the vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical IR spectrum. By comparing the calculated spectrum with the experimental one, researchers can confirm the structure of a synthesized compound and assign specific vibrational modes to different functional groups. For "this compound," key vibrational modes would include the C=O stretching of the amide, the C=C stretching of the enone system, and the aromatic C-H stretching of the benzyl group.

Table 2: Illustrative Comparison of Experimental and Calculated 13C NMR Chemical Shifts for a Dihydropyridinone Moiety

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C=O165.2164.8
C=C (α)125.8126.3
C=C (β)140.1139.5
CH2 (adjacent to N)45.345.9
CH2 (adjacent to C=C)28.729.1

Note: This table presents hypothetical data to illustrate the typical agreement between experimental and calculated NMR shifts for a dihydropyridinone ring. Specific data for "this compound" is not available in the cited literature.

Q & A

Q. What are the standard synthetic routes for Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate?

The compound is typically synthesized via Hantzsch dihydropyridine synthesis or modifications thereof. This involves condensation of a β-keto ester, aldehyde, and ammonia or ammonium salts in a polar solvent (e.g., ethanol or DMF) under reflux. For example, benzyl-protected analogs may be synthesized via nucleophilic substitution or cyclization reactions using benzyl chloroformate . Key steps include:

  • Cyclization : Precursors like β-keto esters are cyclized under acidic or basic conditions.
  • Protection/Deprotection : The benzyl group is introduced via carbamate formation using benzyl chloroformate .
  • Purification : Column chromatography (e.g., silica gel with hexane/EtOAc) or recrystallization ensures purity .

Q. How is the compound characterized using spectroscopic methods?

  • NMR : 1^1H NMR (500 MHz, CDCl3_3) shows peaks for the benzyl group (δ 7.28–7.43 ppm, m, 5H), dihydropyridine protons (δ 4.24–4.43 ppm, m, 2H), and carbonyl signals (δ 5.17 ppm, s, 2H) .
  • LCMS : Used to confirm molecular weight (e.g., m/z 231.1 [M+H]+^+) and monitor reaction progress .
  • UV/IR : Absorbance peaks for carbonyl (1700–1750 cm1^{-1}) and aromatic C-H stretching (3000–3100 cm1^{-1}) .

Q. What are the common impurities or byproducts during synthesis?

  • Alkene Byproducts : Over-oxidation or dehydration can yield benzyl 3,6-dihydropyridine-1(2H)-carboxylate (δ 6.38 ppm in 1^1H NMR) .
  • Unreacted Precursors : Residual β-keto esters or aldehydes detected via TLC or HPLC.
  • Side Reactions : Bromination or cross-coupling byproducts (e.g., triphenylphosphine oxide) in Pd-catalyzed steps .

Advanced Research Questions

Q. How can reaction conditions be optimized for diastereoselective synthesis?

  • Chiral Auxiliaries : Use Garner’s aldehyde to induce stereochemistry in polyhydroxypiperidine precursors .
  • Catalysts : Pd(dppf)Cl2_2 or Pd(PPh3_3)4_4 for Suzuki-Miyaura couplings (e.g., boronate intermediates) with >75% yields .
  • Solvent/Base Optimization : Polar aprotic solvents (DMF, THF) and Cs2_2CO3_3 enhance coupling efficiency .
  • Temperature Control : Microwave-assisted heating (110°C) reduces reaction time and improves selectivity .

Q. How does the benzyl group influence reactivity compared to tert-butyl analogs?

  • Steric Effects : The benzyl group increases steric hindrance, reducing nucleophilic substitution rates compared to tert-butyl derivatives .
  • Electron Density : The electron-donating benzyloxy group stabilizes intermediates in cyclization reactions, favoring 5,6-dihydropyridine formation over fully aromatic pyridines .
  • Biological Activity : Benzyl derivatives may exhibit enhanced lipophilicity, improving membrane permeability in calcium channel blocker studies .

Q. What are its applications as intermediates in alkaloid synthesis?

  • Polyhydroxypiperidines : Serves as a precursor for 1-deoxy-L-mannojirimycin and L-fagomycin via diastereoselective hydroxylation and deprotection .
  • Neurotensin Receptor Agonists : Used in boronate coupling reactions to synthesize bioactive thiophene and biphenyl derivatives .
  • PROTACs : Intermediate in synthesizing tert-butyl-protected dihydropyridines for targeted protein degradation .

Q. How to resolve contradictory data in biological activity studies?

  • Assay Validation : Use calcium flux assays (Fluo-4 dye) to confirm calcium channel modulation, contrasting with cytotoxicity controls .
  • Isomer Purity : Chiral HPLC separates enantiomers, as stereochemistry significantly impacts receptor binding (e.g., Neurotensin Receptor 1) .
  • Metabolic Stability : LC-MS/MS quantifies metabolite formation (e.g., debenzylated byproducts) in hepatocyte models .

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Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.